N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine (hereafter referred to as Fmoc-O-allyl-L-threonine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, providing temporary protection during peptide elongation, and an O-allyl group on the threonine hydroxyl side chain. The O-allyl moiety serves as a protective group that can be selectively removed under mild conditions, typically via palladium-catalyzed deallylation, enabling orthogonal deprotection strategies in complex peptide assemblies .
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25)/t14-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNQPIBLGCKYCJ-VLIAUNLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Functionalization and Initial Anchoring
The synthesis of Fmoc-O-allyl-L-threonine typically begins with anchoring a protected threonine derivative to a chlorotrityl chloride (Cl-Trt) resin. As demonstrated in Fmoc-based SPPS protocols, Fmoc-L-Thr(tBu)-OH is coupled to Cl-Trt resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM) containing a small proportion of dimethylformamide (DMF) to enhance solubility. The resin loading degree is critical, with optimal values ranging between 0.26–0.35 mmol/g to balance steric hindrance and reaction efficiency.
Fmoc Deprotection and Allyl Group Introduction
Following resin anchoring, the Fmoc group is removed using 20% piperidine in DMF , applied in two cycles (5 min + 10 min) to ensure complete deprotection. The hydroxyl group of threonine is then allylated using allyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step requires anhydrous conditions to prevent hydrolysis of the allyl ether.
Coupling and Cyclization Strategies
Subsequent amino acid couplings employ activators like HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA in DMF. Double coupling (30–60 min per cycle) is standard to achieve >95% coupling efficiency. For macrocyclization or side-chain modifications, Pd(PPh₃)₄ and phenylsilane (PhSiH₃) in DMF/DCM mixtures selectively remove allyl groups under mild conditions, enabling further functionalization.
Solution-Phase Synthesis Techniques
Sequential Protection of Amino and Hydroxyl Groups
In solution-phase synthesis, L-threonine is first protected at the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dioxane, with sodium bicarbonate (NaHCO₃) as the base. The hydroxyl group is subsequently allylated via a Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with allyl alcohol in THF. This method achieves yields of 75–85% after purification by flash chromatography.
Challenges in Stereochemical Integrity
Industrial-Scale Production and Automation
Automated Peptide Synthesizers
Industrial production leverages automated synthesizers (e.g., Syro II) for batch processing. These systems optimize solvent delivery, coupling times, and washing cycles, achieving >98% purity at scales exceeding 1 kg. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Coupling reagent | HCTU (4 equiv) | Reduces truncation products |
| Temperature | 25°C | Minimizes side reactions |
| Solvent system | DMF/DCM (1:1) | Enhances resin swelling |
Green Chemistry Considerations
Recent advancements focus on substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental toxicity. These solvents maintain coupling efficiencies while improving post-synthesis waste management.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) is standard for assessing purity. For example, crude Fmoc-O-allyl-L-threonine typically shows 85–90% purity , increasing to >99% after preparative HPLC.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) confirm molecular weight integrity. Observed [M+H]⁺ peaks at m/z 452.2 align with theoretical values (C₂₂H₂₅NO₆).
Comparative Analysis of Preparation Methods
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS (manual) | 70–80 | 95–98 | Moderate | High |
| SPPS (automated) | 85–90 | 98–99 | High | Moderate |
| Solution-phase | 75–85 | 90–95 | Low | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The Fmoc group can be removed under reducing conditions.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Fmoc group.
Substitution: Allyl group substitution can be achieved using nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Deprotected threonine derivatives.
Substitution: Threonine derivatives with substituted allyl groups.
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to facilitate the formation of peptide bonds and the assembly of complex peptide structures .
Comparison with Similar Compounds
Structural Analogues
Fmoc-O-allyl-L-threonine belongs to a class of Fmoc-protected threonine derivatives with varying side-chain protective groups. Key structural analogs include:
| Compound Name | Protecting Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Fmoc-O-allyl-L-threonine | Allyl | - | C22H23NO5 | 381.43 |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-D-threonine | tert-Butyl | 138797-71-4 | C25H29NO5 | 423.51 |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | Isopropyl | 19728-63-3 | C24H27NO5 | 409.48 |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine | Unprotected | 71989-35-0 | C19H19NO5 | 341.36 |
Key Structural Differences :
- The O-allyl group introduces a reactive alkene, enabling chemoselective deprotection via Pd(0)-catalyzed reactions, unlike tert-butyl (acid-labile) or isopropyl (base-sensitive) groups .
Physicochemical Properties
Solubility and Stability:
- Fmoc-O-allyl-L-threonine : Soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water. The allyl group confers stability under basic Fmoc deprotection conditions (20% piperidine/DMF) .
- tert-Butyl analog : Hydrophobic tert-butyl group reduces solubility in polar solvents but enhances stability during prolonged storage .
- Isopropyl analog : Intermediate solubility profile; prone to β-elimination under strong basic conditions .
NMR and HRMS Characterization:
- 1H NMR : The allyl group in Fmoc-O-allyl-L-threonine displays characteristic peaks at δ 5.8–6.0 ppm (CH2=CH–) and δ 4.5–4.7 ppm (–O–CH2–) .
- HRMS : Experimental molecular weight matches theoretical values (e.g., 381.43 g/mol for Fmoc-O-allyl-L-threonine) with deviations <0.005%, confirming purity .
Orthogonal Deprotection Strategies:
- O-allyl : Removed under neutral conditions using Pd(0)/nucleophiles (e.g., PhSiH3), preserving acid-/base-sensitive groups .
- tert-Butyl : Requires trifluoroacetic acid (TFA), limiting compatibility with acid-labile peptides .
- Isopropyl : Cleaved via hydrolysis under basic conditions, risking side reactions in complex sequences .
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine (Fmoc-O-allyl-L-Thr) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl group, enhances its stability and versatility in various biochemical applications.
Chemical Structure and Properties
The molecular formula of Fmoc-O-allyl-L-Thr is C21H21NO5, with a molecular weight of 367.40 g/mol. The compound features:
- Fmoc Group : Provides protection for the amino group, facilitating selective reactions during peptide synthesis.
- Allyl Group : Offers additional functionalization opportunities, allowing for further modifications post-synthesis.
Table 1: Structural Features of Fmoc-O-allyl-L-Threonine
| Feature | Description |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.40 g/mol |
| CAS Number | 136497-85-3 |
| Protecting Groups | Fmoc (on nitrogen), Allyl (on oxygen) |
Peptide Synthesis
Fmoc-O-allyl-L-Thr is primarily utilized in the synthesis of peptides due to its stability under mild conditions. The Fmoc protecting group allows for selective coupling reactions, which are crucial for building complex peptide structures. The allyl group enables further functionalization, enhancing the compound's utility in developing peptide-based therapeutics.
Research Findings : Studies have shown that peptides synthesized using Fmoc-O-allyl-L-Thr exhibit improved stability and bioactivity compared to those synthesized with traditional amino acids. This enhancement is attributed to the controlled deprotection sequences enabled by the dual protecting groups.
Case Studies
- Peptide Drug Development : Research has demonstrated that peptides containing Fmoc-O-allyl-L-Thr show promising activity against specific biological targets, including enzymes involved in cancer progression. For instance, a study reported that a peptide synthesized with this amino acid derivative exhibited potent inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various cancers.
- Protein Interaction Studies : The stability of Fmoc-O-allyl-L-Thr allows researchers to investigate protein-protein interactions more effectively. In one study, peptides incorporating this amino acid were used to probe interactions within signaling pathways, providing insights into cellular mechanisms and potential therapeutic targets.
Comparative Analysis with Similar Compounds
Fmoc-O-allyl-L-Thr shares structural similarities with other protected amino acids but offers distinct advantages due to its unique combination of protecting groups. Below is a comparative analysis:
Table 2: Comparison of Protected Amino Acids
| Compound Name | Protecting Groups | Advantages |
|---|---|---|
| N-Fmoc-L-threonine | Fmoc (N) | Standard use in peptide synthesis |
| N-Boc-L-threonine | Boc (N) | More stable but harder to remove |
| N-Fmoc-O-benzyl-L-threonine | Fmoc (N), Benzyl (O) | Different reactivity profiles |
| This compound | Fmoc (N), Allyl (O) | Enhanced stability and functionalization |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Fmoc-O-allyl-L-threonine, and how can reaction efficiency be monitored?
- Methodology : The synthesis typically involves sequential protection of L-threonine: (1) Allylation of the hydroxyl group using allyl bromide under basic conditions (e.g., NaH/DMF), followed by (2) Fmoc protection of the α-amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., Na₂CO₃/dioxane) . Reaction progress is monitored via TLC (Rf ~0.3 in EtOAc/hexane) and confirmed by LC-MS for intermediate masses (e.g., [M+H]+ at m/z 383.4 for the final product) .
Q. How can researchers validate the structural integrity of N-Fmoc-O-allyl-L-threonine after synthesis?
- Methodology : Use a combination of NMR (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.7 ppm and allyl protons at δ 5.1–5.9 ppm) and NMR (e.g., carbonyl carbons at δ 170–175 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([CHNO] expected m/z 383.4000) . Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store desiccated at -20°C under inert gas (argon) to prevent hydrolysis of the allyl group or Fmoc cleavage. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored properly .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for N-Fmoc-O-allyl-L-threonine derivatives?
- Methodology : Unexpected NMR signals (e.g., split peaks for allyl protons) may arise from stereochemical impurities or incomplete protection. Employ 2D NMR (e.g., COSY, HSQC) to assign spin systems and verify stereochemistry. If MS shows adducts (e.g., sodium/potassium), repurify via preparative HPLC with 0.1% TFA to remove ionic contaminants .
Q. What strategies optimize the selective removal of the allyl group without cleaving the Fmoc moiety?
- Methodology : Use Pd(PPh) (5 mol%) with morpholine (10 equiv) in THF/HO (3:1) under N. The allyl group is removed via palladium-catalyzed deprotection within 2 hours at RT, while Fmoc remains intact (confirmed by TLC and LC-MS) . Avoid strong acids (e.g., TFA), which risk Fmoc cleavage .
Q. How does the allyl group influence peptide solubility and coupling efficiency in solid-phase synthesis?
- Methodology : The allyl group enhances solubility in organic solvents (e.g., DCM, DMF), critical for SPPS. However, steric hindrance may reduce coupling yields. Pre-activate the amino acid with HATU/DIPEA (1:2) and extend coupling times (1–2 hours) to achieve >90% efficiency, monitored by Kaiser test .
Q. What are the potential hazards during large-scale synthesis, and how can they be mitigated?
- Methodology : Allyl bromide (toxic, volatile) requires use in a fume hood with PPE. Quench excess reagent with NaHSO before disposal. For Fmoc-Cl, handle under dry conditions to prevent HCl release. Waste containing Pd catalysts must be collected separately for metal recovery .
Data Contradiction Analysis
Q. Conflicting reports on Fmoc stability under basic conditions: How to reconcile?
- Analysis : While Fmoc is generally base-labile, stability varies with solvent. In DMF/piperidine (20%), Fmoc deprotection occurs in <10 minutes, but in milder bases (e.g., NaHCO/dioxane), it remains stable for hours. Always pre-test conditions via TLC using ninhydrin staining for free amines .
Q. Why do some studies report lower yields for N-Fmoc-O-allyl-L-threonine compared to analogous O-methyl derivatives?
- Analysis : The allyl group’s electron-withdrawing effect reduces nucleophilicity of the hydroxyl oxygen during protection. Optimize allylation using CsCO (higher basicity than NaH) in anhydrous DMF at 0°C to minimize side reactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
